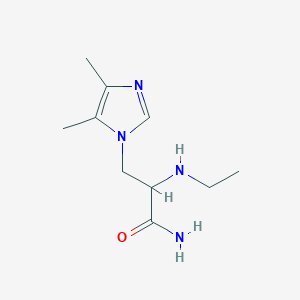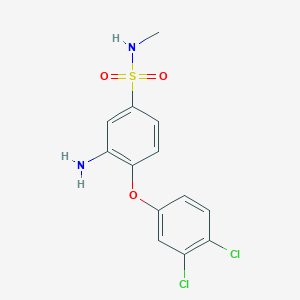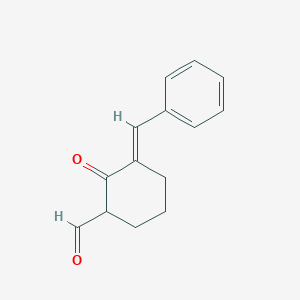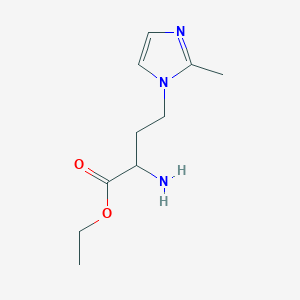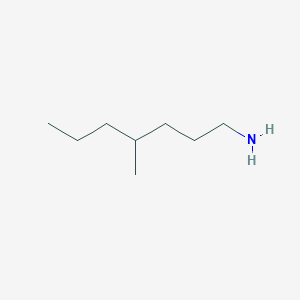
4-Methylheptan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylheptan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-methylheptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: This method involves the substitution of a halogenated precursor, such as 4-methylheptan-1-bromide, with ammonia or an amine under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 4-Methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are used.
Major Products Formed:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
科学研究应用
4-Methylheptan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
相似化合物的比较
4-Methylheptan-1-amine can be compared with other similar compounds such as:
Heptan-1-amine: Lacks the methyl group at the fourth carbon, resulting in different chemical and physical properties.
4-Methylhexan-1-amine: Has a shorter carbon chain, affecting its reactivity and applications.
4-Methylheptan-2-amine: The position of the amine group is different, leading to variations in its chemical behavior.
属性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC 名称 |
4-methylheptan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-5-8(2)6-4-7-9/h8H,3-7,9H2,1-2H3 |
InChI 键 |
FFAFBLIKEVZQGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)

![(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine](/img/structure/B13640431.png)


![2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13640440.png)
